A Technical Guide to N-(2-methoxyethyl)thian-4-amine: A Predictive Analysis and Synthetic Framework
A Technical Guide to N-(2-methoxyethyl)thian-4-amine: A Predictive Analysis and Synthetic Framework
Introduction: In the landscape of modern drug discovery, the exploration of novel chemical matter is paramount. Saturated heterocyclic scaffolds are of particular interest due to their ability to provide three-dimensional diversity, which can lead to improved physicochemical properties and target engagement.[1] This guide focuses on N-(2-methoxyethyl)thian-4-amine, a compound that, while not extensively documented in current literature, represents a compelling intersection of two valuable pharmacophoric motifs: the thiane ring and the N-(2-methoxyethyl) side chain. Due to the absence of direct experimental data, this document serves as a predictive guide for researchers and drug development professionals. We will deconstruct the molecule to forecast its chemical properties, propose a robust synthetic pathway, and discuss its potential applications, all grounded in established chemical principles and data from closely related analogues.
Molecular Structure and Core Components
N-(2-methoxyethyl)thian-4-amine incorporates a saturated six-membered sulfur-containing heterocycle (thiane) and a flexible, polar side chain. Understanding these two components is key to predicting the overall properties of the molecule.
Caption: Chemical structure of N-(2-methoxyethyl)thian-4-amine.
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The Thiane Scaffold: Also known as tetrahydrothiopyran, thiane is a saturated heterocycle analogous to cyclohexane, with one methylene group replaced by a sulfur atom.[2] Like cyclohexane, it is expected to adopt a stable chair conformation.[] The sulfur atom, being larger and more polarizable than carbon, can influence molecular interactions and metabolic stability. Thioethers are known structural components in a wide range of pharmaceuticals.[4]
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The N-(2-methoxyethyl) Side Chain: This functional group imparts a combination of properties. The secondary amine is a hydrogen bond donor and acceptor and serves as a basic center. The ether linkage provides an additional hydrogen bond acceptor site, enhancing polarity and potentially improving aqueous solubility. The methoxyethyl group is a common motif in medicinal chemistry, valued for its ability to modulate lipophilicity and engage in specific receptor interactions.
Predicted Physicochemical Properties
The following properties are calculated or estimated based on the molecular structure and data from analogous compounds. These values provide a baseline for experimental design and computational modeling.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₈H₁₇NOS | Direct Calculation |
| Molecular Weight | 175.29 g/mol | Direct Calculation |
| CAS Number | Not assigned | Compound not found in major chemical databases. |
| XLogP3 (Lipophilicity) | ~1.5 - 2.0 | Estimated based on analogs like N-(2-Methoxyethyl)ethylamine (XLogP3: -0.2)[5] and Thiane (XLogP3: 1.7)[2], adjusting for the combined structure. |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Calculated based on the N, O, and S atoms. The amine contributes ~26 Ų, and the ether oxygen ~9 Ų, with a small contribution from sulfur. |
| pKa (Conjugate Acid) | ~9.0 - 9.5 | Estimated based on typical secondary amines attached to aliphatic rings. |
| Hydrogen Bond Donors | 1 (Amine N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (Amine N, Ether O, Thiane S) | Structural Analysis |
Proposed Synthetic Protocol: Reductive Amination
A robust and high-yielding method for the synthesis of N-(2-methoxyethyl)thian-4-amine is the reductive amination of a ketone precursor. This common transformation is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[6][7]
Overall Reaction: Tetrahydro-4H-thiopyran-4-one + 2-Methoxyethylamine → N-(2-methoxyethyl)thian-4-amine
Caption: Proposed workflow for the synthesis via reductive amination.
Step-by-Step Methodology
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Reactant Preparation: To a solution of Tetrahydro-4H-thiopyran-4-one (1.0 eq)[8] in an appropriate aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M) is added 2-Methoxyethylamine (1.1 eq).[9]
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Causality: Using a slight excess of the amine helps drive the initial imine formation to completion. Dichloromethane is a good choice as it is unreactive and easily removed.
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Imine Formation: A catalytic amount of acetic acid (~5 mol%) can be added to facilitate the formation of the intermediate iminium ion. The reaction is stirred at room temperature for 1-2 hours.
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Causality: The acid catalyzes the dehydration step required to form the C=N double bond of the imine/iminium ion, which is the actual species that gets reduced.
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Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until analysis (e.g., by TLC or LC-MS) shows complete consumption of the starting ketone.
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Causality: NaBH(OAc)₃ is the preferred reducing agent for reductive aminations. It is milder than other hydrides like sodium borohydride, reducing the iminium ion much faster than the starting ketone, which minimizes side reactions. It is also tolerant of the mildly acidic conditions.
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Workup and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 15-30 minutes. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Causality: The bicarbonate quench neutralizes the acetic acid and hydrolyzes any remaining reducing agent. The extraction procedure isolates the basic amine product from the aqueous phase.
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Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes, typically containing a small amount (~1%) of triethylamine to prevent the product from streaking on the acidic silica.
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Causality: Chromatography separates the desired product from unreacted starting materials and non-polar byproducts. The addition of a basic modifier like triethylamine improves the peak shape of the amine product.
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Predicted Spectroscopic Signature
While experimental spectra are unavailable, the key features can be reliably predicted to aid in characterization.
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¹H NMR (in CDCl₃):
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δ ~3.55 ppm (t, 2H): Triplet corresponding to the -O-CH₂- protons of the ethyl chain.
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δ ~3.35 ppm (s, 3H): Sharp singlet for the methoxy (-OCH₃) protons.
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δ ~2.80 ppm (t, 2H): Triplet for the -N-CH₂- protons of the ethyl chain.
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δ ~2.6-2.9 ppm (m, 5H): Complex multiplet region containing the four axial and equatorial protons adjacent to the sulfur atom and the single proton at the C4 position (CH-N).
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δ ~1.8-2.1 ppm (m, 4H): Multiplet for the protons at the C3 and C5 positions of the thiane ring.
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δ ~1.5-1.7 ppm (br s, 1H): A broad singlet for the amine (N-H) proton, which may exchange with D₂O.
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¹³C NMR (in CDCl₃):
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δ ~72 ppm: Carbon of the -O-CH₂- group.
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δ ~59 ppm: Carbon of the methoxy (-OCH₃) group.
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δ ~50-55 ppm: Carbon at the C4 position of the thiane ring (CH-N).
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δ ~49 ppm: Carbon of the -N-CH₂- group.
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δ ~35-40 ppm: Carbons at the C3 and C5 positions of the thiane ring.
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δ ~28-32 ppm: Carbons at the C2 and C6 positions of the thiane ring, adjacent to the sulfur.
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Mass Spectrometry (ESI+):
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[M+H]⁺: Expected at m/z 176.11.
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Potential Applications in Drug Discovery
The N-(2-methoxyethyl)thian-4-amine scaffold is a promising building block for several reasons:
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Scaffold Hopping and Analogue Development: It can serve as a bioisostere for more common piperidine or cyclohexane rings, offering a different profile in terms of lipophilicity, metabolic stability, and potential for hydrogen bonding via the sulfur atom.
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Modulation of Physicochemical Properties: The introduction of this scaffold into a lead molecule can fine-tune properties critical for drug development, such as solubility and cell permeability. Saturated heterocycles are known to improve these parameters.[1]
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Vector for Target Engagement: The secondary amine provides a clear vector for further functionalization, allowing for the attachment of pharmacophoric groups to probe interactions within a biological target's binding site.[10]
Safety and Handling
While no specific safety data sheet (SDS) exists for this compound, precautions should be based on analogous secondary amines and thioethers.
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Hazard Class: Expected to be a corrosive and irritant substance. Similar amines can cause severe skin burns and eye damage.[11][12][13]
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]
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Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.
References
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PubChem. N-(2-Methoxyethyl)ethylamine | C5H13NO | CID 546877. [Link]
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ResearchGate. Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. [Link]
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PubChem. 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine. [Link]
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PubChem. Thiane | C5H10S | CID 15367. [Link]
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National Institutes of Health. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC. [Link]
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PubChem. 2-Methoxyethylamine | C3H9NO | CID 8018. [Link]
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ResearchGate. Derivatives of the parent 1,3‐dithiane and of thiane. The possibility.... [Link]
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ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram. [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
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